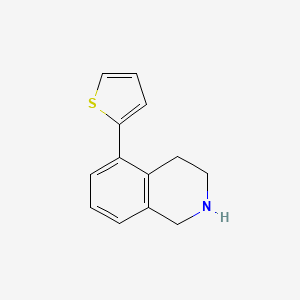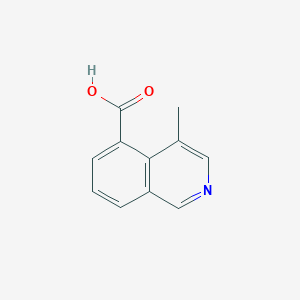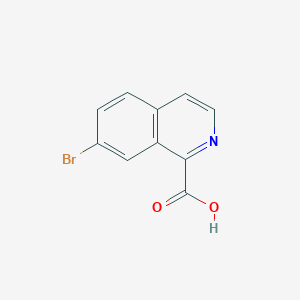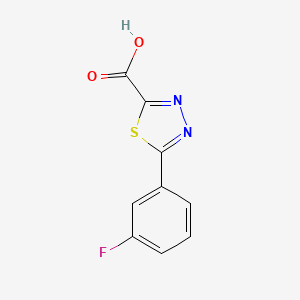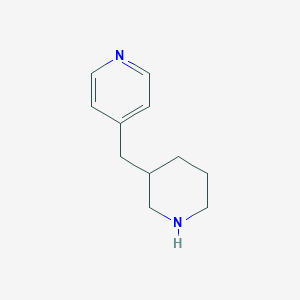
4-(3-Piperidylmethyl)pyridine
Descripción general
Descripción
“4-(3-Piperidylmethyl)pyridine” is a chemical compound also known as 4-PMPr. It has been studied extensively for its biological properties and potential applications in various fields. The molecular formula of this compound is C11H16N2 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- Crystallographic Analysis : 4-(3-Piperidylmethyl)pyridine derivatives, such as certain dihydropyridine compounds, have been analyzed for their molecular structures. These studies reveal complex interactions like bifurcated intramolecular hydrogen bonds, providing insights into molecular conformations and interactions (Duque et al., 2000).
Antiviral and Antitumor Properties
- Antiviral and Antitumor Activity : Compounds derived from this compound, such as pyridyl-substituted fused bicyclic piperidines, have shown potential in antiviral and antitumor applications. This includes activity against viruses like HSV-1 and HIV-1, and broad-spectrum antitumor activity (El-Subbagh et al., 2000).
Coordination Chemistry and Polymer Formation
- Coordination Polymers : this compound derivatives are used in coordination chemistry, forming polymers with various metals. These polymers have diverse applications, such as in materials science (Das et al., 2009).
Synthesis of Novel Heterocycles
- Synthesis of Functionalized Heterocycles : The generation and use of 3,4-piperidyne, a derivative of this compound, enable the synthesis of annulated piperidines and other novel heterocycles. This contributes to the development of new compounds for various applications (McMahon et al., 2015).
Medicinal Chemistry Applications
- Medicinal Chemistry Templates : Pyridyl-substituted fused bicyclic piperidines, related to this compound, are prepared as novel cores for medicinal chemistry. These scaffolds, with high sp3 character, are valuable in developing new pharmaceuticals (Zhou et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties : Certain this compound derivatives have shown antimicrobial properties. Mannich bases of 2-alkyl-3-hydroxy-pyridine-4-ones exhibit activity against bacteria and fungi, demonstrating their potential in antimicrobial applications (Fassihi et al., 2009).
Chemical Synthesis and Functionalization
- Synthesis and Functionalization : this compound is crucial in developing synthetic pathways for various compounds. It aids in regioselective synthesis, allowing for the creation of specialized molecules with potential therapeutic benefits (Girgis, 2009).
Mecanismo De Acción
Target of Action
4-(3-Piperidylmethyl)pyridine is a derivative of piperidine, a heterocyclic system that is a cornerstone in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects . For instance, some piperidine derivatives have been found to exhibit strong factor IIa inhibition, showing good anticoagulant effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways, leading to their diverse therapeutic applications . For example, pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
Piperidine derivatives are generally known for their stability and bioavailability, contributing to their widespread use in drug development .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The success of piperidine derivatives in drug development can be attributed to their stability under various conditions and their ability to tolerate a wide range of functional groups .
Análisis Bioquímico
Biochemical Properties
4-(3-Piperidylmethyl)pyridine plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase. These interactions can modulate the levels of neurotransmitters like dopamine and acetylcholine, affecting neuronal signaling and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to inhibit monoamine oxidase, resulting in increased levels of monoamine neurotransmitters. This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and reduce anxiety-like behaviors. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces beneficial effects, while exceeding this range leads to adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver through oxidation and conjugation reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it has been shown to influence the metabolism of amino acids and neurotransmitters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The compound’s localization and accumulation in specific tissues are influenced by its interactions with transport proteins, such as organic cation transporters.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, influencing its biochemical and cellular effects .
Propiedades
IUPAC Name |
4-(piperidin-3-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10/h3-4,6-7,11,13H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAWRULAUSLMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![C-[5-(4-Fluoro-phenyl)-2-methyl-furan-3-yl]-methylamine](/img/structure/B1406110.png)




![6-Hydroxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B1406116.png)




